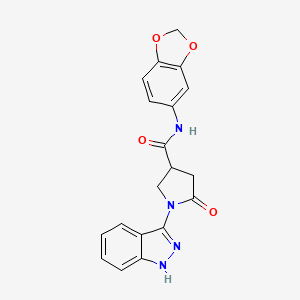
N-(1,3-benzodioxol-5-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, an indazole ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, indazole derivatives, and pyrrolidine derivatives. Common synthetic routes could involve:
Formation of the Benzodioxole Ring: This might involve the cyclization of catechol derivatives with formaldehyde.
Formation of the Indazole Ring: This could involve the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds.
Formation of the Pyrrolidine Ring: This might involve the cyclization of amino acid derivatives or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound might be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of these three rings, which might confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C19H16N4O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c24-17-7-11(9-23(17)18-13-3-1-2-4-14(13)21-22-18)19(25)20-12-5-6-15-16(8-12)27-10-26-15/h1-6,8,11H,7,9-10H2,(H,20,25)(H,21,22) |
Clé InChI |
JKRBBPKLSQQEJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















